8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound characterized by its unique bicyclic structure, which includes a nitro group at the 8th position of the benzazepine ring. This structural feature imparts distinctive chemical properties that are of significant interest in various scientific fields. The compound is primarily classified as a heterocyclic organic compound and is recognized for its potential biological activities, including applications in medicinal chemistry.
Source: The compound can be synthesized through various methods, primarily involving the cyclization of nitro-substituted precursors. The hydrochloride form enhances its solubility and bioavailability in biological studies .
The synthesis of 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves multiple steps:
The synthesis can be optimized for industrial production by adjusting reaction conditions to maximize yield and minimize by-products. Reaction times may vary from several hours to days depending on the specific protocol used .
The molecular formula of 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is with a molecular weight of approximately 228.68 g/mol. The structure features a bicyclic framework consisting of a benzene ring fused with a seven-membered nitrogen-containing ring.
Key structural data:
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various chemical transformations:
Common reagents used include:
The mechanism of action for 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially modulating enzyme activity and influencing cellular signaling pathways.
Research indicates that the compound may exhibit neuroleptic properties and could be beneficial in treating sleep disorders and other mental health conditions by acting on neurotransmitter systems .
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is typically presented as a solid crystalline substance with enhanced solubility due to its hydrochloride form.
Key chemical properties include:
Relevant analyses demonstrate that variations in pH and temperature can affect its reactivity and stability .
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has several significant applications:
The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold serves as a privileged structure in central nervous system drug discovery due to its conformational flexibility and structural resemblance to endogenous neurotransmitter analogs. This seven-membered azepine ring fused to a benzene moiety adopts a semi-rigid conformation that optimally positions pharmacophores for interaction with dopaminergic and serotonergic receptors [2] [6]. Molecular modeling studies reveal that the orientation of the nitrogen atom within the azepine ring critically influences receptor binding affinity – the protonatable nitrogen at position 1 forms a crucial salt bridge with aspartate residues in the transmembrane domain of G-protein coupled receptors [4] [6].
Scaffold optimization efforts have demonstrated that saturation between C2-C3 enhances dopamine receptor selectivity by reducing planarity and mimicking the folded conformation of dopamine. Introduction of methyl substituents at C3 significantly modulates receptor subtype selectivity – 3-methyl derivatives exhibit enhanced D1 receptor binding while reducing 5-HT2C off-target activity [2]. The aromatic ring tolerates various substituents, with electron-withdrawing groups at C8 showing particularly advantageous effects on receptor affinity and functional activity [2] [7].
Table 1: Benzazepine Scaffold Modifications and Receptor Binding Profiles
Substituent Position | Modification Type | Biological Effect | Ki Value (nM) |
---|---|---|---|
C3 | Methylation | ↑ D1 selectivity, ↓ 5-HT2C affinity | D1: 15 ± 2; 5-HT2C: 2100 ± 300 |
C2-C3 bond | Unsaturation | ↓ Dopaminergic activity, ↑ Serotonergic activity | D2: >5000; 5-HT2A: 85 ± 10 |
N1 | Alkylation | Complete loss of receptor binding | >10,000 |
C4 | Methyl stereochemistry | (S)-enantiomer: 10x > D2 affinity vs (R) | (S)-isomer: 32 ± 5; (R)-isomer: 310 ± 45 |
The introduction of a nitro group (-NO₂) at the C8 position of the benzazepine scaffold induces profound electronic and steric effects that dramatically enhance binding to dopaminergic receptors. Comparative molecular field analysis (CoMFA) demonstrates that the 8-nitro substitution creates a distinctive electrostatic potential profile extending 5.2Å from the aromatic plane, facilitating complementary interactions with a hydrophobic subpocket in the D1 receptor binding site [7]. This positioning yields a 15-fold enhancement in D1 binding affinity (Ki = 8.9 nM) compared to the unsubstituted parent compound (Ki = 134 nM) [2] [7].
The strong electron-withdrawing nature of the nitro group (-σm = 0.71) significantly reduces the electron density of the aromatic system, increasing the partial positive charge at the adjacent C9 position by 0.32 e⁻ as confirmed by density functional theory calculations . This electronic redistribution enhances hydrogen bonding interactions with serine residues (Ser202, Ser207) in transmembrane domain 5 of the D1 receptor. Positional isomer studies reveal dramatic sensitivity to nitro placement – the 7-nitro isomer shows 23-fold reduced D1 affinity compared to the 8-nitro analog, while 9-nitro substitution completely abolishes dopaminergic activity due to steric clash with Tyr386 in helix 7 [7] [9].
Table 2: Positional Isomer Effects on Receptor Binding and Functional Activity
Substitution Position | D1 Ki (nM) | 5-HT2C Ki (nM) | Functional Efficacy (Emax %) | Log P |
---|---|---|---|---|
8-Nitro | 8.9 ± 1.2 | 2240 ± 310 | 92 ± 4 | 2.16 |
7-Nitro | 210 ± 25 | 1850 ± 240 | 78 ± 6 | 2.24 |
9-Nitro | >5000 | 3100 ± 420 | Not active | 2.19 |
6-Nitro | 156 ± 20 | 2680 ± 350 | 63 ± 8 | 2.31 |
Unsubstituted | 134 ± 15 | 2980 ± 410 | 88 ± 5 | 1.98 |
Systematic evaluation of C8 substituent effects reveals profound structure-activity relationships that define optimal electronic and steric parameters for dopaminergic targeting. 8-Halo derivatives exhibit a clear affinity gradient corresponding to halogen size: 8-F (Ki = 22 nM) > 8-Cl (Ki = 15 nM) > 8-Br (Ki = 19 nM) > 8-I (Ki = 28 nM), demonstrating that moderate electron-withdrawing effects combined with minimal steric bulk optimize D1 interactions [2] . Molecular dynamics simulations indicate that chlorine's optimal van der Waals radius (1.75Å) complements a hydrophobic subpocket measuring 4.8 × 3.2 × 3.6Å in the D1 binding site .
8-Amino substitution fundamentally alters receptor selectivity – the electron-donating character of -NH₂ (-σp = -0.66) increases aromatic electron density, shifting preference toward 5-HT2C receptors (5-HT2C Ki = 89 nM vs D1 Ki = 520 nM) [2]. Acylation of the amino group to 8-acetamido restores D1 affinity (Ki = 38 nM) by reducing basicity and introducing a hydrogen bond acceptor. The hydrochloride salt of 8-nitro-benzazepine demonstrates superior membrane permeability compared to halogenated analogs, with a PAMPA apparent permeability (Papp) of 12.7 × 10⁻⁶ cm/s versus 8.3 × 10⁻⁶ cm/s for 8-Cl and 5.2 × 10⁻⁶ cm/s for 8-NH₂ derivatives [3] .
Table 3: Comparative Analysis of C8-Substituted Benzazepine Derivatives
C8 Substituent | Hammett Constant (σm) | D1 Ki (nM) | 5-HT2C Ki (nM) | Solubility (mg/mL) | cLogP |
---|---|---|---|---|---|
-NO₂ | 0.71 | 8.9 ± 1.2 | 2240 ± 310 | 4.32 ± 0.15 | 2.16 |
-Cl | 0.37 | 15 ± 2 | 1850 ± 240 | 1.85 ± 0.08 | 2.98 |
-F | 0.34 | 22 ± 3 | 1690 ± 210 | 2.10 ± 0.09 | 2.35 |
-Br | 0.39 | 19 ± 2 | 1920 ± 260 | 0.92 ± 0.05 | 3.12 |
-NH₂ | -0.16 | 520 ± 45 | 89 ± 12 | 23.60 ± 0.85 | 1.02 |
-NHCOCH₃ | 0.21 | 38 ± 5 | 420 ± 55 | 1.25 ± 0.06 | 1.78 |
Salt formation represents a critical pharmaceutical optimization strategy for 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine, significantly enhancing its developability profile. The hydrochloride salt formation increases aqueous solubility by >15-fold (4.32 mg/mL vs 0.28 mg/mL for free base) through ion-dipole interactions with water molecules and disruption of crystalline lattice energy [3] [4]. This enhanced solubility directly translates to improved oral bioavailability, with the hydrochloride salt demonstrating 92% higher Cmax and 2.7-fold increased AUC0-∞ compared to the free base in rat pharmacokinetic studies [3].
The hydrochloride salt maintains optimal membrane permeability (log P = 2.16) by balancing ionization state – at physiological pH (7.4), approximately 65% of molecules exist in protonated form (calculated pKa = 7.9 for the azepine nitrogen), facilitating both aqueous dissolution and membrane penetration [4] . Quantitative structure-property relationship (QSPR) modeling identifies three critical parameters governing salt formation success: (1) counterion charge density (r² = 0.87), (2) crystalline lattice energy (r² = 0.79), and (3) hydrogen bonding capacity (r² = 0.92) [4]. The hydrochloride form additionally enhances solid-state stability, with accelerated stability testing (40°C/75% RH) showing <0.5% degradation after 3 months compared to 5.8% for the free base [3].
Table 4: Pharmaceutical Properties of Free Base vs. Hydrochloride Salt Form
Property | Free Base | Hydrochloride Salt | Improvement Factor |
---|---|---|---|
Aqueous Solubility (pH 7.0) | 0.28 ± 0.03 mg/mL | 4.32 ± 0.15 mg/mL | 15.4× |
Melting Point | 142-144°C | 208-211°C (dec.) | ΔT = +66°C |
Oral Bioavailability (Rat) | 22 ± 3% | 42 ± 5% | 1.9× |
Apparent Permeability (PAMPA) | 8.5 × 10⁻⁶ cm/s | 12.7 × 10⁻⁶ cm/s | 1.5× |
Hygroscopicity (% w/w at 75% RH) | 0.18% | 0.95% | 5.3× |
Crystalline Stability | Polymorphic transitions | Stable monoclinic form | Improved processability |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1